Dimethyl tetrathiooxalate
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Overview
Description
Dimethyl tetrathiooxalate is an organosulfur compound with the molecular formula C₄H₆S₄ It is characterized by the presence of four sulfur atoms and two methyl groups attached to an oxalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl tetrathiooxalate can be synthesized through the reaction of dimethyl oxalate with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the incorporation of sulfur atoms into the oxalate structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl tetrathiooxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace one or more sulfur atoms with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl sulfone, while substitution with an amine could produce a thioamide derivative.
Scientific Research Applications
Dimethyl tetrathiooxalate has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs targeting sulfur-related pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl tetrathiooxalate exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can modulate the activity of enzymes, alter protein structures, and affect cellular signaling pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Dimethyl disulfide (C₂H₆S₂): Contains two sulfur atoms and is used as a reagent in organic synthesis.
Dimethyl trisulfide (C₂H₆S₃): Contains three sulfur atoms and is known for its strong odor and use in flavoring agents.
Dimethyl sulfoxide (C₂H₆OS): A widely used solvent with a single sulfur atom in the form of a sulfoxide.
Uniqueness: Dimethyl tetrathiooxalate is unique due to its four sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with biological molecules sets it apart from other sulfur-containing compounds.
Properties
CAS No. |
61485-47-0 |
---|---|
Molecular Formula |
C4H6S4 |
Molecular Weight |
182.4 g/mol |
IUPAC Name |
dimethyl ethanebis(dithioate) |
InChI |
InChI=1S/C4H6S4/c1-7-3(5)4(6)8-2/h1-2H3 |
InChI Key |
JPEQRYNXCNLOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C(=S)SC |
Origin of Product |
United States |
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